molecular formula C25H26N4O3 B2878513 3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide CAS No. 1251635-08-1

3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide

Cat. No. B2878513
CAS RN: 1251635-08-1
M. Wt: 430.508
InChI Key: KKQSBLPDIJRZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide” would depend on its specific molecular structure. Pyrimidines, in general, are stable compounds that can participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Derivative Studies

  • The synthesis of novel pyrimidine and fused pyrimidine derivatives has been a subject of study, with compounds being evaluated for potential antiviral activities against avian influenza (H5N1) virus. However, the synthesized compounds did not exhibit any antiviral activity in the studies conducted (Mahmoud et al., 2011).
  • Research has also focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were investigated for their cyclooxygenase inhibition and had analgesic and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

Biological Activity Studies

  • A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives were prepared and screened for significant larvicidal activity against third instar larvae. Some compounds exhibited significant activity, suggesting potential as insecticidal agents (Gorle et al., 2016).
  • The synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were investigated. These compounds were evaluated for their cytotoxicity against four human cancer cell lines, with some showing promise as anticancer agents (Hassan et al., 2015).

Radiosensitizing Effects

  • Novel phenylpyrimidine derivatives were studied for their radiosensitizing effect on human lung cancer cells via cell cycle perturbation. The research highlighted the potential of these compounds to improve the therapeutic outcomes of radiotherapy in cancer treatment (Jung et al., 2019).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some pyrimidine derivatives are known to inhibit CDK2, a protein kinase involved in regulating the cell cycle .

properties

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-17(2)18-8-10-19(11-9-18)21-12-13-26-24-20(16-28-29(21)24)25(30)27-14-15-32-23-7-5-4-6-22(23)31-3/h4-13,16-17H,14-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQSBLPDIJRZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCCOC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

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